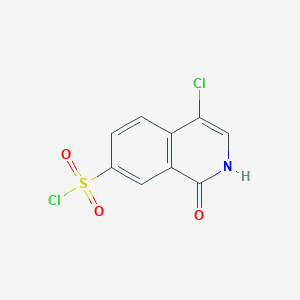

4-Chloro-1-hydroxy-7-isoquinolinesulfonyl chloride

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-hydroxy-7-isoquinolinesulfonyl chloride typically involves the chlorination of 1-hydroxy-7-isoquinolinesulfonic acid. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 4-position. The reaction conditions often include the use of thionyl chloride (SOCl2) as the chlorinating agent, with the reaction being conducted in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-hydroxy-7-isoquinolinesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom at the 4-position can be substituted by other nucleophiles, such as amines or thiols, to form corresponding derivatives.

Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form 4-chloro-1-hydroxy-7-isoquinolinesulfonic acid.

Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile.

Hydrolysis: Aqueous base (e.g., sodium hydroxide) or acidic conditions (e.g., hydrochloric acid) are used for hydrolysis reactions.

Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.

Major Products

Substitution Products: Derivatives with various functional groups replacing the chlorine atom.

Hydrolysis Product: 4-Chloro-1-hydroxy-7-isoquinolinesulfonic acid.

Scientific Research Applications

4-Chloro-1-hydroxy-7-isoquinolinesulfonyl chloride is widely used in scientific research, particularly in the following areas:

Proteomics Research: It is used as a reagent for the modification of proteins and peptides, aiding in the study of protein structure and function.

Chemical Biology: The compound is used in the synthesis of bioactive molecules and probes for studying biological processes.

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds and drug candidates.

Industrial Applications: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Chloro-1-hydroxy-7-isoquinolinesulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is utilized in various applications, such as the modification of proteins and peptides in proteomics research. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used .

Comparison with Similar Compounds

Similar Compounds

4-Chloro-1-hydroxy-7-isoquinolinesulfonic acid: A hydrolysis product of 4-Chloro-1-hydroxy-7-isoquinolinesulfonyl chloride.

1-Hydroxy-7-isoquinolinesulfonic acid: The precursor used in the synthesis of this compound.

4-Chloro-7-isoquinolinesulfonyl chloride: A related compound with similar reactivity but lacking the hydroxyl group at the 1-position.

Uniqueness

This compound is unique due to the presence of both a chlorine atom and a hydroxyl group, which confer distinct reactivity and versatility in chemical reactions. This combination of functional groups makes it particularly valuable in proteomics research and other scientific applications .

Biological Activity

4-Chloro-1-hydroxy-7-isoquinolinesulfonyl chloride is a compound belonging to the isoquinoline family, characterized by its unique structural features and potential biological activities. This article explores its biological activity, focusing on its interactions with various biological targets, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a CAS number of 223671-81-6. It features a sulfonyl chloride functional group attached to an isoquinoline ring, specifically at the 7-position, with a hydroxyl group at the 1-position and a chlorine atom at the 4-position. The presence of these functional groups significantly influences its chemical reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Nucleophilic Substitution : The introduction of the hydroxyl group can be performed via nucleophilic substitution reactions involving suitable precursors.

- Sulfonylation Reactions : The sulfonyl chloride group can be introduced using sulfonylation techniques, which allow for the selective addition of sulfonyl groups to the isoquinoline core.

This compound exhibits diverse biological activities attributed to its ability to interact with various biomolecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular pathways, leading to altered metabolic processes.

- Receptor Interactions : It can potentially bind to receptors, modulating their activity and influencing cellular signaling pathways.

Anticancer Activity

Recent studies have indicated that isoquinoline derivatives, including this compound, possess significant anticancer properties. For instance:

- Selectivity for Cancer Cells : Research has shown that compounds structurally related to isoquinolines demonstrate selective cytotoxicity against various cancer cell lines while sparing normal cells. This selectivity is crucial for minimizing side effects during cancer therapy .

| Compound | Cell Line Tested | IC50 Value | Selectivity |

|---|---|---|---|

| This compound | HCT116 (colon cancer) | TBD | High |

| Similar Isoquinoline Derivative | A549 (lung cancer) | TBD | Moderate |

Case Studies

- Cytotoxicity Studies : A study investigating various isoquinoline derivatives found that modifications at different positions significantly influenced their cytotoxicity against human cancer cell lines such as HCT116 and K562. The results indicated that compounds with sulfonyl groups exhibited enhanced selectivity towards cancer cells compared to non-tumor cells .

- Mechanistic Insights : In vitro studies demonstrated that treatment with this compound led to cell cycle arrest in the G0/G1 phase and induced apoptosis in sensitive cancer cell lines, suggesting its potential as an anticancer agent through mechanisms involving DNA damage and inhibition of cellular proliferation .

Properties

IUPAC Name |

4-chloro-1-oxo-2H-isoquinoline-7-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO3S/c10-8-4-12-9(13)7-3-5(16(11,14)15)1-2-6(7)8/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKJUCAQGGKWKRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)Cl)C(=O)NC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30586544 | |

| Record name | 4-Chloro-1-oxo-1,2-dihydroisoquinoline-7-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223671-81-6 | |

| Record name | 4-Chloro-1,2-dihydro-1-oxo-7-isoquinolinesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=223671-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-1-oxo-1,2-dihydroisoquinoline-7-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.